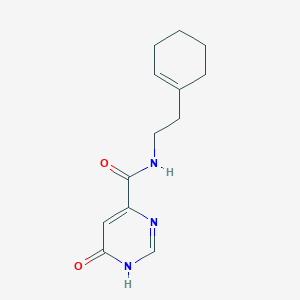

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a hydroxyl group at position 6 and a carboxamide-linked cyclohexenylethyl side chain at position 3. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a versatile moiety in drug design . Structural studies of such compounds often employ crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-12-8-11(15-9-16-12)13(18)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLWTDVZHRJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to form cyclohexene.

Attachment of the ethyl chain: The cyclohexene is then reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-(cyclohex-1-en-1-yl)ethyl bromide.

Synthesis of the hydroxypyrimidine carboxamide: This involves the reaction of 6-hydroxypyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key differences in substituents, core structures, and biological relevance are highlighted below.

Structural and Functional Group Analysis

Table 1: Comparison of Structural Features

Key Observations:

Core Structure Diversity: The target compound’s pyrimidine core contrasts with DprE1-IN-1’s pyrrolopyridine and the thienopyrimidine in . Thienopyrimidine () incorporates a sulfur atom, which may influence electronic properties and binding to sulfur-rich enzymatic pockets .

Substituent Effects: The cyclohexenyl group in the target compound and ’s phenol derivative enhances lipophilicity, but its attachment to a carboxamide (target) vs. a phenol () alters hydrogen-bonding capacity and acidity . Hydroxyl groups (target and DprE1-IN-1) improve aqueous solubility, whereas methoxy (DprE1-IN-1) and fluoro () groups modulate metabolic stability and bioavailability .

Biological Targets: DprE1-IN-1 targets DprE1, a critical enzyme in Mycobacterium tuberculosis, leveraging its pyrimidinyl-methyl group for enzyme interaction . The thienopyrimidine derivative () is designed for kinase inhibition, with its bulky tetrahydro-2H-pyran substituent likely occupying hydrophobic binding pockets .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a pyrimidine ring substituted with a hydroxyl group and an aliphatic cyclohexenyl moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing by-products.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of non-small-cell lung cancer (NSCLC) cell lines such as A549 and H460. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for cancer cell survival and proliferation .

| Cell Line | Compound Concentration (µM) | Inhibition (%) |

|---|---|---|

| A549 | 10 | 65 |

| H460 | 10 | 70 |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV. In comparative studies, it has shown enhanced efficacy against drug-resistant strains of HIV-1, outperforming traditional antiviral agents like nevirapine .

Study 1: Anticancer Efficacy

In a study conducted by researchers at the University of Manchester, various pyrimidine derivatives were synthesized and tested for their cytotoxic effects on NSCLC cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Study 2: Antiviral Activity in HIV Models

Another study highlighted the compound's effectiveness against multidrug-resistant strains of HIV. The findings demonstrated that this compound had a CC50 greater than 100 µM, indicating low cytotoxicity while maintaining potent antiviral activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.